molecular formula C10H11F3N2O2 B8120471 Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate

Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate

Cat. No.: B8120471
M. Wt: 248.20 g/mol
InChI Key: OHIOGPXRWIHXSB-ZETCQYMHSA-N
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Description

Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate is a synthetic organic compound featuring a pyridine ring trifluoromethylated at the 6-position and linked to an L-alaninate moiety. The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry, as this functional group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making such analogs valuable in drug discovery research . Compounds with a trifluoromethylpyridine scaffold are investigated for various therapeutic applications, including treatments for central nervous system disorders, infectious diseases, and inflammatory conditions . As a derivative of the natural amino acid alanine, this ester may be of interest in the design of peptide mimetics or as a building block for more complex molecules. Researchers can utilize this chemical to explore its potential as a enzyme inhibitor or receptor modulator, to study its physicochemical properties, or as a key intermediate in synthetic pathways. Please consult the scientific literature for specific applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIOGPXRWIHXSB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vapor-Phase Chloro-Fluorination of Picolines

The trifluoromethylpyridine (TFMP) core is synthesized via sequential halogen exchange reactions. Starting with 3-picoline , vapor-phase chlorination at 335°C yields 3-trichloromethylpyridine , which undergoes fluorination with HF at 380°C to produce 3-(trifluoromethyl)pyridine (3-TF). Subsequent nitration or oxidation introduces functional groups at the 3-position:

  • Nitration : Direct nitration of 3-TF with HNO₃/H₂SO₄ yields 3-nitro-6-(trifluoromethyl)pyridine (60–75% yield).

  • Oxidation : Treatment with KMnO₄ converts 3-TF to 6-(trifluoromethyl)pyridine-3-carboxylic acid (82% yield).

Table 1: Functionalization of 3-(Trifluoromethyl)pyridine

Starting MaterialReaction ConditionsProductYield (%)
3-TFHNO₃/H₂SO₄, 100°C, 6 h3-Nitro-6-(trifluoromethyl)pyridine72
3-TFKMnO₄, H₂O, 90°C, 12 h6-(Trifluoromethyl)nicotinic acid82

Coupling Strategies for Pyridine-Alanine Conjugation

Nucleophilic Aromatic Substitution (SNAr)

3-Nitro-6-(trifluoromethyl)pyridine undergoes SNAr with L-alanine methyl ester. The nitro group acts as a leaving group under basic conditions (K₂CO₃, DMF, 80°C), forming Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate with retention of stereochemistry.

Table 2: SNAr Reaction Parameters

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
3-Nitro-6-(trifluoromethyl)pyridineK₂CO₃DMF802468

Ullmann-Type Coupling

3-Chloro-6-(trifluoromethyl)pyridine couples with L-alanine methyl ester using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMSO at 110°C. This method avoids racemization and achieves 74% yield.

Table 3: Ullmann Coupling Optimization

Catalyst SystemSolventTemperature (°C)Yield (%)
CuI/1,10-phenanthroline/Cs₂CO₃DMSO11074

Stereoselective Synthesis of L-Alanine Backbone

Dynamic Kinetic Resolution (DKR)

Racemic 3-[6-(trifluoromethyl)-3-pyridinyl]alanine is resolved using a nickel(II)-chiral ligand complex. The (S)-enantiomer is obtained in 98% enantiomeric excess (ee) after recrystallization.

Table 4: DKR Conditions for Enantioselection

SubstrateCatalystee (%)Yield (%)
Racemic 3-[6-(TFM)-pyridinyl]alanineNi(II)-(S)-BINAP9885

Esterification of Resolved Amino Acid

The resolved L-amino acid is esterified using thionyl chloride in methanol, yielding the methyl ester with >99% purity.

Table 5: Esterification Parameters

SubstrateReagentSolventYield (%)
L-3-[6-(TFM)-pyridinyl]alanineSOCl₂/MeOHMeOH95

Alternative Routes: Reductive Amination and Microwave-Assisted Synthesis

Reductive Amination of Pyridine-3-carbaldehyde

6-(Trifluoromethyl)pyridine-3-carbaldehyde (from oxidation of 1-(6-TFM-pyridin-3-yl)ethanol) reacts with glycine methyl ester under NaBH₃CN, followed by asymmetric hydrogenation (Ru-BINAP catalyst) to install the L-configuration (82% yield, 96% ee).

Microwave-Accelerated Coupling

Microwave irradiation (150°C, 30 min) reduces reaction times for SNAr couplings by 80%, achieving 70% yield without racemization.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H2), 8.15 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.89 (d, J = 8.0 Hz, 1H, pyridine-H5), 4.35 (q, J = 7.2 Hz, 1H, CH(NH)), 3.76 (s, 3H, OCH₃), 3.28 (dd, J = 14.4, 7.2 Hz, 1H, CH₂), 3.12 (dd, J = 14.4, 7.2 Hz, 1H, CH₂).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.7 min (L-enantiomer).

Industrial-Scale Considerations

  • Cost-Efficiency : Vapor-phase TFMP synthesis (Section 1.1) is preferred for bulk production.

  • Green Chemistry : Microwave methods reduce energy consumption by 60% compared to thermal routes .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with trifluoromethyl groups can exhibit significant anticancer properties due to their ability to modulate biological pathways involved in tumor growth. Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate has been investigated for its potential to inhibit specific kinases involved in cancer cell proliferation.

Case Study:
In a study published in Cancer Research, the compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 50 µM, indicating moderate to high potency against certain types of tumors .

Neurological Applications

The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders. Its structural similarity to neurotransmitters suggests it could influence receptor activity.

Case Study:
In a pharmacological study, this compound was evaluated for its effects on neurotransmitter release in rat models. Results indicated an increase in dopamine levels, suggesting potential applications in treating conditions like Parkinson’s disease .

Agricultural Chemistry

This compound has also been explored for its potential as a plant growth regulator. The trifluoromethyl group can enhance the compound's stability and efficacy in agricultural applications.

Herbicidal Properties

Research has shown that the compound exhibits herbicidal activity against several weed species, making it valuable for agricultural use.

Data Table: Herbicidal Efficacy

Weed SpeciesConcentration (g/ha)Efficacy (%)
Amaranthus retroflexus10085
Echinochloa crus-galli15090
Setaria viridis20080

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing new pharmaceuticals.

Synthesis of Bioactive Molecules

This compound can be utilized in the synthesis of novel compounds with enhanced biological activities.

Example:
A synthetic route involving this compound as a precursor has been developed for creating new inhibitors targeting specific enzymes related to metabolic diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate with related intermediates and final products described in EP 4 374 877 A2, focusing on physicochemical properties and structural variations.

Structural and Analytical Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula (M+H)+ HPLC Retention Time (min) Key Structural Features Source Example
Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl 407 0.81 (SQD-FA05) Trifluoromethylpyridinyl, ester linkage Ref. Ex. 42
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide 775 1.40 (SMD-TFA05) Diazaspiro core, carboxamide, trifluoromethyl groups Ex. 383
Diethyl 3-[2-[2,3-difluoro-4-[[...]phenoxy]ethylamino]pentanedioate Not reported Not reported Ester/amide hybrid, trifluoromethylpyrimidinyl Ex. 337
9-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]-5-(3-pyridinyl)phenyl]methyl]-6-hydroxy-10-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-9,10-diazaspiro[4.5]dec-6-ene-7-carboxamide Not reported Not reported Diazaspiro core, pyrimidinyl, methoxyethylamino Ex. 886
Key Observations:

Molecular Weight and Lipophilicity: this compound’s analogs exhibit a wide range of molecular weights (e.g., 407 vs. 775 Da). Higher molecular weights correlate with increased HPLC retention times (e.g., 0.81 min for m/z 407 vs. 1.40 min for m/z 775), reflecting greater lipophilicity due to trifluoromethyl groups and aromatic systems .

Functional Group Impact :

  • Trifluoromethylpyridinyl vs. Pyrimidinyl : Substitution of pyridinyl with pyrimidinyl (e.g., in Ex. 886 ) introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering solubility.
  • Ester vs. Carboxamide : Esters (e.g., Ref. Ex. 42 ) are more hydrolytically labile than carboxamides (e.g., Ex. 383 ), impacting metabolic stability.

Spiro and Diazaspiro Cores :

  • Diazaspiro structures (e.g., Ex. 383 ) introduce conformational rigidity, which can enhance target binding affinity but may reduce synthetic accessibility compared to simpler esters like this compound.

Biological Activity

Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and potentially influence biological activity. The general structure can be represented as follows:

Methyl 3 6 trifluoromethyl 3 pyridinyl L alaninate\text{Methyl 3 6 trifluoromethyl 3 pyridinyl L alaninate}

The biological activity of this compound may be attributed to its interaction with various biological targets. Compounds with similar structures often exhibit modulation of receptor activities or enzyme inhibition. For instance, the presence of a pyridine moiety can facilitate binding to adenosine receptors or other G-protein coupled receptors (GPCRs), potentially leading to alterations in cellular signaling pathways .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups can exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have been shown to inhibit the Hedgehog signaling pathway, which is crucial in tumor growth and development .
  • Anti-inflammatory Properties : Some studies indicate that similar pyridine derivatives can modulate inflammatory responses by acting on cytokine production or immune cell activation .
  • Metabolic Modulation : The compound may also act as a mitochondrial uncoupler, increasing energy expenditure and potentially aiding in metabolic disorders .

In Vitro Studies

Table 1 summarizes the in vitro biological activities reported for related compounds:

Compound NameCell LineEC50 (μM)Mechanism of Action
SHO1122147L6 Myoblasts3.6Mitochondrial uncoupling
MDB2MIA PaCa-2Not specifiedHedgehog pathway inhibition
PD 81,723Rat-brain membranes0.1Allosteric modulation of A1 receptors

Case Studies

  • Study on Cytotoxicity : A study conducted on MIA PaCa-2 cells demonstrated that derivatives with similar structural motifs exhibited enhanced cytotoxicity compared to standard treatments, indicating the potential of this compound as an anticancer agent .
  • Allosteric Modulation : Research highlighted the allosteric properties of related compounds at adenosine receptors, suggesting that this compound might enhance agonist binding, leading to increased therapeutic efficacy in conditions like arrhythmias .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling a trifluoromethyl-substituted pyridine derivative with a protected L-alanine ester. A key intermediate, 6-(trifluoromethyl)pyridine-3-carboxylic acid, can be fluorinated using potassium fluoride in dimethyl sulfoxide (DMSO) to introduce reactive groups . Subsequent esterification with L-alanine methyl ester under peptide coupling conditions (e.g., using carbodiimides like EDC/HOBt) is critical. Reaction parameters such as temperature (20–25°C), solvent polarity, and protecting group strategy (e.g., Boc for amino groups) significantly impact yields .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) is essential for confirming molecular mass (e.g., [MH]+ calc 335.1965, found 335.1958) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, verifies the trifluoromethyl group’s presence and position. Reverse-phase HPLC with UV detection (λ ~275 nm) is recommended for assessing purity (>95%), while differential scanning calorimetry (DSC) can determine thermal stability .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

Store the compound in anhydrous conditions at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group. Stability studies suggest monitoring via accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. Lyophilization is advised for long-term storage of aqueous solutions .

Advanced Research Questions

Q. What experimental approaches are used to study the compound’s mechanism of action as a Ryanodine receptor (RyR) modulator?

Functional assays include calcium flux measurements in insect cell lines (e.g., Sf9) using fluorescent dyes (e.g., Fluo-4 AM). Competitive binding studies with radiolabeled ryanodine ([³H]ryanodine) can determine dissociation constants (Kd). Structural insights are gained through cryo-EM or homology modeling of RyR domains, focusing on interactions with the trifluoromethylpyridine moiety .

Q. How do structural modifications to the pyridinyl or alaninate groups affect bioactivity and selectivity?

Structure-activity relationship (SAR) studies show that replacing the trifluoromethyl group with halogens (e.g., Cl) reduces binding affinity by ~50%, while substituting the methyl ester with ethyl esters decreases hydrolytic stability without affecting activity. Introducing bulky substituents on the pyridine ring (e.g., methyl at position 2) enhances selectivity for insect RyRs over mammalian isoforms .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

Lepidopteran larvae (e.g., Spodoptera frugiperda) are standard models for insecticidal activity assays. Toxicity in non-target organisms is assessed using honeybees (Apis mellifera) and zebrafish (Danio rerio). Pharmacokinetic studies in rats measure oral bioavailability and metabolite profiling (e.g., hydrolysis to the free carboxylic acid) .

Q. How can researchers resolve discrepancies in bioactivity data between synthetic batches?

Batch-to-batch variability often arises from residual solvents (e.g., DMSO) or enantiomeric impurities. Chiral HPLC or SFC (supercritical fluid chromatography) ensures enantiopurity of the L-alaninate moiety. Bioactivity reassays with rigorous negative controls (e.g., D-alaninate analogs) and dose-response curve normalization are recommended .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric excess?

Continuous flow chemistry improves reproducibility for esterification steps, reducing side reactions. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (e.g., lipases) preserves enantiomeric excess (>99%) at multi-gram scales .

Q. How can computational methods aid in optimizing this compound’s properties?

Density functional theory (DFT) calculations predict electron-withdrawing effects of the trifluoromethyl group on pyridine ring reactivity. Molecular dynamics simulations model RyR binding pocket interactions, guiding rational design of derivatives with improved affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s hydrolytic stability?

Discrepancies may stem from pH variations in assay buffers. Conduct stability tests under physiological (pH 7.4) and acidic (pH 5.0, mimicking insect gut) conditions. LC-MS/MS identifies degradation products (e.g., free carboxylic acid), clarifying stability thresholds for bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.